N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-2,2,6,6-tetramethylpiperidine, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the sulfonamide group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but lacking the sulfonamide group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in various biological studies.
N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Another derivative with different functional groups that influence its reactivity and applications.
Uniqueness
N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both hydroxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C16H26N2O3S |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-12-6-8-14(9-7-12)22(20,21)17-13-10-15(2,3)18(19)16(4,5)11-13/h6-9,13,17,19H,10-11H2,1-5H3 |
InChI Key |
ZBVNVXPECPFWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(N(C(C2)(C)C)O)(C)C |
Origin of Product |
United States |
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